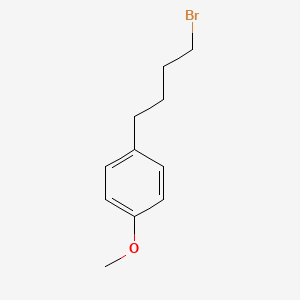
3-bromo-2-chloro-4-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-2-chloro-4-methylquinoline is a type of quinoline, which is a nitrogen-containing bicyclic compound . Quinolines are widely found throughout nature in various forms and are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
Quinoline and its derivatives have shown substantial biological activities. There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is the best . Yalgin and co-workers report the synthesis of 2-methyl-quinoline .Molecular Structure Analysis
The molecular formula of 3-bromo-2-chloro-4-methylquinoline is C10H7BrClN . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .Physical And Chemical Properties Analysis
The molecular weight of 3-bromo-2-chloro-4-methylquinoline is 256.53 . It is a solid substance .Applications De Recherche Scientifique
Drug Discovery
Quinoline is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . The specific compound “3-bromo-2-chloro-4-methylquinoline” could potentially be used in the development of new drugs.
Synthetic Organic Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . As a derivative of quinoline, “3-bromo-2-chloro-4-methylquinoline” could be used in various synthetic processes.
Biological and Pharmaceutical Activities
Numerous natural products and synthetic derivatives incorporating a quinoline scaffold exhibit a broad range of biological and pharmaceutical activities . “3-bromo-2-chloro-4-methylquinoline” could potentially share these properties.
Industrial Applications
Quinoline is an essential heterocyclic compound with potential for industrial applications . “3-bromo-2-chloro-4-methylquinoline” could potentially be used in various industrial processes.
Material Science
Quinoline compounds can be used in the field of material science . “3-bromo-2-chloro-4-methylquinoline” could potentially be used in the development of new materials.
Chromatography
Quinoline compounds can be used in chromatography . “3-bromo-2-chloro-4-methylquinoline” could potentially be used in chromatographic processes.
Mécanisme D'action
Target of Action
Quinoline and its derivatives, to which this compound belongs, are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, suggesting that they interact with various biological targets .
Mode of Action
Quinoline derivatives are known to undergo various chemical reactions, such as reductive elimination and dehydrative cyclo-condensation , which may contribute to their interaction with biological targets.
Biochemical Pathways
Given the broad biological activity of quinoline derivatives , it can be inferred that multiple pathways could potentially be influenced.
Result of Action
Quinoline derivatives are known to exhibit a range of biological and pharmaceutical activities , suggesting that the effects of this compound could be diverse and context-dependent.
Safety and Hazards
Orientations Futures
Quinoline and its derivatives have shown substantial biological activities and there are different techniques for their synthesis . Therefore, future research could focus on developing new synthesis methods and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-2-chloro-4-methylquinoline involves the bromination and chlorination of 2-methylquinoline followed by methylation of the resulting 3-bromo-2-chloroquinoline.", "Starting Materials": [ "2-methylquinoline", "bromine", "hydrochloric acid", "sodium hydroxide", "methyl iodide" ], "Reaction": [ "Step 1: Bromination of 2-methylquinoline with bromine in the presence of hydrochloric acid to yield 3-bromo-2-methylquinoline.", "Step 2: Chlorination of 3-bromo-2-methylquinoline with hydrochloric acid and sodium hydroxide to yield 3-bromo-2-chloro-4-methylquinoline.", "Step 3: Methylation of 3-bromo-2-chloroquinoline with methyl iodide in the presence of a base to yield 3-bromo-2-chloro-4-methylquinoline." ] } | |
Numéro CAS |
1134335-05-9 |
Nom du produit |
3-bromo-2-chloro-4-methylquinoline |
Formule moléculaire |
C10H7BrClN |
Poids moléculaire |
256.5 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




